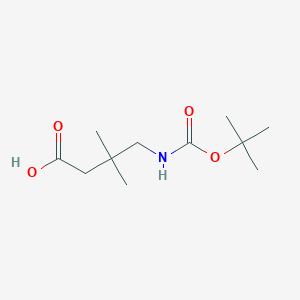

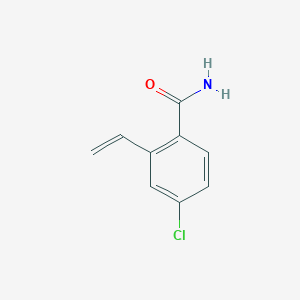

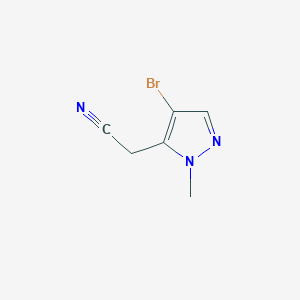

![molecular formula C12H11NO B3046888 7,8-dihydropyrido[1,2-a]indol-9(6H)-one CAS No. 131849-07-5](/img/structure/B3046888.png)

7,8-dihydropyrido[1,2-a]indol-9(6H)-one

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one involves intricate steps. One notable approach is the Rh-catalyzed alkene hydroacylation . Specifically, allylindole-2-carboxaldehydes and N-allylpyrrole-2-carboxaldehydes undergo intramolecular hydroacylation reactions to form this compound. Remarkably, these processes occur without the need for ancillary functionality to stabilize the acylrhodium(III) hydride intermediate. The resulting product includes both 7,8-dihydropyrido[1,2-a]indol-9(6H)-one and 6,7-dihydroindolizin-8(5H)-one .

Molecular Structure Analysis

The molecular structure of 7,8-dihydropyrido[1,2-a]indol-9(6H)-one consists of a fused pyridine-indole ring system. The nitrogen atom in the pyridine ring and the oxygen atom in the carbonyl group contribute to its reactivity and biological properties. Researchers have characterized its stereochemistry and confirmed its enantioselectivity in various synthetic routes .

Chemical Reactions Analysis

The compound participates in several chemical reactions, including cyclizations, functional group transformations, and derivatizations. Its reactivity arises from the presence of the carbonyl group and the nitrogen heterocycle. Researchers have explored its behavior in diverse reaction conditions, leading to the formation of related derivatives and analogs .

Physical And Chemical Properties Analysis

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Diastereoselective Synthesis : A study by Biswas et al. (2019) describes an efficient method for preparing a family of 8,9-dihydropyrido[1,2–a]indol-6(7H)-one scaffolds. This process involves a Michael-hemiaminalization-oxidation reaction and yields pharmacologically attractive tetracyclic indole scaffolds with five chiral centers, including an all-carbon stereogenic center (Biswas et al., 2019).

Electrophilic Cyclization : Wang et al. (2016) developed a method for synthesizing 6,9-dihydropyrido[1,2-a]indoles through a cascade iodocyclization of specific derivatives. This reaction is metal-free and environmentally friendly, offering a potential pathway for the synthesis of valuable compounds (Wang et al., 2016).

Reactivity of Nitrogen Bridgehead Compounds : The work by Hermecz et al. (1996) explores the synthesis and reactivity of 7,12-dihydropyrimido[1′,2′:1,2]pyrido[3,4-b]indol-4(6H)-ones, providing insights into electrophilic and nucleophilic reactions at specific positions of the compound (Hermecz et al., 1996).

Tandem Radical Addition Reactions : Coyle et al. (2014) discuss a one-pot Barton ester decomposition with tandem radical addition, leading to the formation of new 9-substituted 6,7-dihydropyrido[1,2-a]indoles. This method provides convenient access to these compounds (Coyle et al., 2014).

Biological Interactions and Applications

Hydrogen Bonding Abilities : Pozharskii et al. (2019) studied the hydrogen bonding abilities of compounds like 9-Dimethylaminobenzo[ g]indoles, which have structural similarities to 7,8-dihydropyrido[1,2-a]indol-9(6H)-one. This research is significant for understanding secondary protein structures, especially in α-helix sections containing tryptophan residues (Pozharskii et al., 2019).

Potassium-Competitive Acid Blockers : Palmer et al. (2007) synthesized 7H-8,9-Dihydropyrano[2,3-c]imidazo[1,2-a]pyridines with properties related to 7,8-dihydropyrido[1,2-a]indol-9(6H)-one, revealing their potential as potassium-competitive acid blockers (P-CABs). This highlights the pharmaceutical relevance of similar compounds (Palmer et al., 2007).

Antiproliferative Activity : Guillaumel et al. (2003) studied the synthesis and antiproliferative activity of basic ethers of 1,2-dihydropyrrolo[1,2-a]indole, which shares structural features with 7,8-dihydropyrido[1,2-a]indol-9(6H)-one. This research provides insights into the potential antiproliferative effects of such compounds (Guillaumel et al., 2003).

Enantioselective Synthesis for Therapeutic Applications : Du et al. (2014) reported the enantioselective synthesis of polycyclic nitrogen heterocycles, including 7,8-dihydropyrido[1,2-a]indol-9(6H)-one derivatives. Such synthetic methods are crucial for developing therapeutics with specific chirality and enhanced efficacy (Du et al., 2014).

Eigenschaften

IUPAC Name |

7,8-dihydro-6H-pyrido[1,2-a]indol-9-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-6-3-7-13-10-5-2-1-4-9(10)8-11(12)13/h1-2,4-5,8H,3,6-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWPNDEPXGQHQOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=CC3=CC=CC=C3N2C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20567721 | |

| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7,8-dihydropyrido[1,2-a]indol-9(6H)-one | |

CAS RN |

131849-07-5 | |

| Record name | 7,8-Dihydropyrido[1,2-a]indol-9(6H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20567721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

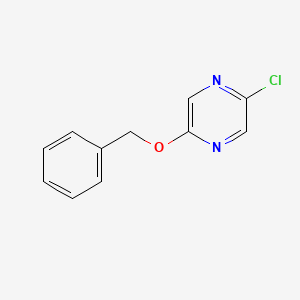

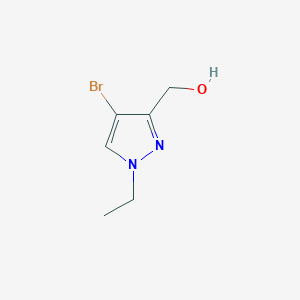

![N-[(1-aminocyclohexyl)methyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide hydrochloride](/img/structure/B3046805.png)

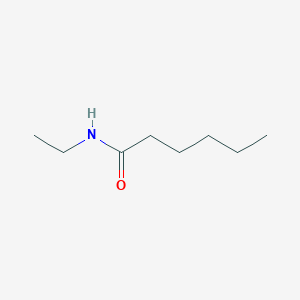

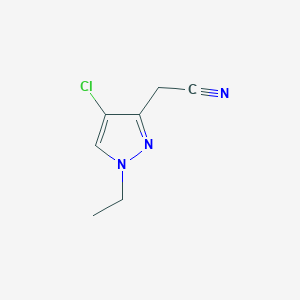

![1-Oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B3046806.png)

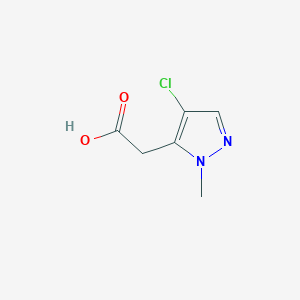

![1,5-Diazabicyclo[3.1.0]hexane](/img/structure/B3046812.png)

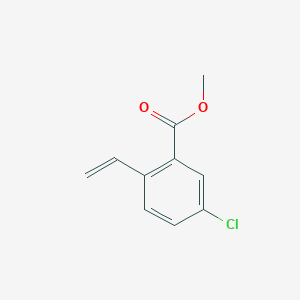

![2-[Methyl(prop-2-yn-1-yl)amino]ethan-1-ol](/img/structure/B3046827.png)